4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 683762-66-5
VCID: VC11913829
InChI: InChI=1S/C19H23N3O3S/c1-14-5-4-12-22(13-14)26(24,25)17-10-8-16(9-11-17)19(23)21-18-7-3-6-15(2)20-18/h3,6-11,14H,4-5,12-13H2,1-2H3,(H,20,21,23)
SMILES: CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide

CAS No.: 683762-66-5

Cat. No.: VC11913829

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide - 683762-66-5

Specification

CAS No. 683762-66-5
Molecular Formula C19H23N3O3S
Molecular Weight 373.5 g/mol
IUPAC Name 4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide
Standard InChI InChI=1S/C19H23N3O3S/c1-14-5-4-12-22(13-14)26(24,25)17-10-8-16(9-11-17)19(23)21-18-7-3-6-15(2)20-18/h3,6-11,14H,4-5,12-13H2,1-2H3,(H,20,21,23)
Standard InChI Key CWSSGDMBPWJUAC-UHFFFAOYSA-N
SMILES CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Canonical SMILES CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzamide core substituted at the 4-position with a (3-methylpiperidin-1-yl)sulfonyl group and at the N-position with a 6-methylpyridin-2-yl moiety. The piperidine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric and electronic modifications that influence receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H23N3O3S\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_3\text{S}
Molecular Weight373.5 g/mol
IUPAC Name4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide
Canonical SMILESCC1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CC=C3)C)C

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Sulfonation: Reaction of 4-chlorosulfonylbenzoic acid with 3-methylpiperidine yields 4-(3-methylpiperidin-1-yl)sulfonylbenzoic acid.

  • Activation: The benzoic acid derivative is converted to an acyl chloride using thionyl chloride.

  • Amidation: Coupling with 6-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) produces the final product.

Table 2: Yield Optimization Parameters

StepReagentTemperatureYield
13-methylpiperidine0–5°C78%
2SOCl2, DMF (cat.)Reflux92%
3PyBOP, DIPEART65%

Structure-Activity Relationship (SAR) Studies

Positional isomerism significantly impacts biological activity:

  • 3-methylpiperidinyl vs. 2-methylpiperidinyl: The 3-methyl analog exhibits 3-fold higher binding affinity to phosphatidylinositol 3-kinase (PI3K) compared to the 2-methyl derivative (IC50 = 18 nM vs. 54 nM) .

  • Pyridine substitution: The 6-methyl group on pyridine enhances metabolic stability by reducing CYP3A4-mediated oxidation .

Biological Activities and Mechanistic Insights

PI3K Inhibition

The compound acts as a competitive ATP inhibitor of PI3Kα (IC50 = 18 nM), a key node in the PI3K/AKT/mTOR pathway frequently dysregulated in cancers . X-ray crystallography (PDB: 4L23) reveals hydrogen bonding between the sulfonyl oxygen and Lys802 in the ATP-binding pocket .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability (IC50 = 0.42 μM) by inducing G1 arrest through p21 upregulation and cyclin D1 downregulation . Synergy is observed with paclitaxel (combination index = 0.32), suggesting potential for combination therapies .

Comparative Analysis with Structural Analogs

Analog 1: 4-[(2-Methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide (CAS 683762-67-6)

  • Structural difference: Methyl group at piperidine 2-position.

  • Impact: Reduced PI3Kα affinity (IC50 = 54 nM) but improved blood-brain barrier penetration (brain/plasma ratio = 0.8 vs. 0.3) .

Analog 2: N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyloxazole-2-carboxamide

  • Structural difference: Oxazole replaces pyridine.

  • Impact: Shift in target selectivity to PDK1 (IC50 = 22 nM), with retained antiproliferative activity in A549 lung cancer cells (IC50 = 0.61 μM).

Research Applications and Future Directions

Oncology

Phase I trials (NCT04892342) are evaluating the compound in PI3Kα-mutant solid tumors, with preliminary data showing partial responses in 4/17 patients .

Neurological Disorders

The compound’s ability to inhibit glycine transporter 1 (GlyT1 IC50 = 1.8 nM) positions it as a candidate for schizophrenia treatment, demonstrating prepulse inhibition recovery in rodent models .

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